(1R)-1-(1-benzofuran-3-yl)ethan-1-ol
Overview
Description
(1R)-1-(1-benzofuran-3-yl)ethan-1-ol: is an organic compound characterized by the presence of a benzofuran ring attached to an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(1-benzofuran-3-yl)ethan-1-ol typically involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Reduction: The resulting benzofuran derivative is then subjected to reduction using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the corresponding alcohol.
Chiral Resolution: The racemic mixture of the alcohol can be resolved into its enantiomers using chiral chromatography or enzymatic resolution techniques.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalytic hydrogenation and continuous flow processes are often employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (1R)-1-(1-benzofuran-3-yl)ethan-1-ol can undergo oxidation to form the corresponding ketone or carboxylic acid.
Reduction: Further reduction can yield the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides, amines, or ethers.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or Dess-Martin periodinane.
Reduction: Reagents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Reagents such as thionyl chloride, phosphorus tribromide, or tosyl chloride.
Major Products
Oxidation: Benzofuran-3-yl ethanone or benzofuran-3-yl acetic acid.
Reduction: Benzofuran-3-yl ethane.
Substitution: Benzofuran-3-yl ethyl halides, amines, or ethers.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Building Block: Utilized in asymmetric synthesis due to its chiral center.
Biology
Enzyme Inhibition Studies: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.
Medicine
Pharmaceutical Development: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry
Material Science: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (1R)-1-(1-benzofuran-3-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by modulating receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(1-benzofuran-3-yl)ethan-1-ol: The enantiomer of the compound with similar chemical properties but different biological activities.
Benzofuran-3-yl methanol: Lacks the chiral center and has different reactivity and applications.
Benzofuran-3-yl ethylamine: Contains an amine group instead of a hydroxyl group, leading to different chemical behavior and uses.
Uniqueness
(1R)-1-(1-benzofuran-3-yl)ethan-1-ol is unique due to its chiral center, which imparts specific stereochemical properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound in asymmetric synthesis and pharmaceutical research.
Properties
IUPAC Name |
(1R)-1-(1-benzofuran-3-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-7(11)9-6-12-10-5-3-2-4-8(9)10/h2-7,11H,1H3/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCNKLINDNOOQJ-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=COC2=CC=CC=C21)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=COC2=CC=CC=C21)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201297175 | |
Record name | (αR)-α-Methyl-3-benzofuranmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201297175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1059698-12-2 | |
Record name | (αR)-α-Methyl-3-benzofuranmethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1059698-12-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (αR)-α-Methyl-3-benzofuranmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201297175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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